2,2-Difluoro-2-(4-fluorophenyl)acetonitrile
Overview
Description
2,2-Difluoro-2-(4-fluorophenyl)acetonitrile: is an organic compound with the molecular formula C8H4F3N and a molecular weight of 171.12 g/mol . This compound is characterized by the presence of two fluorine atoms and a nitrile group attached to a phenyl ring substituted with a fluorine atom. It is commonly used in various chemical syntheses and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fluorination of Phenylacetonitrile: One common method involves the fluorination of phenylacetonitrile using a fluorinating agent such as or .
Industrial Production Methods: Industrially, the compound can be synthesized through a multi-step process involving the preparation of intermediate compounds followed by selective fluorination and nitrile formation.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2,2-Difluoro-2-(4-fluorophenyl)acetonitrile can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding acids or reduced to form amines under specific conditions using reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Oxidation: 2,2-Difluoro-2-(4-fluorophenyl)acetic acid.
Reduction: 2,2-Difluoro-2-(4-fluorophenyl)ethylamine.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of fluorinated pharmaceuticals and agrochemicals .
Biology and Medicine:
- Investigated for its potential use in the development of new drugs due to its unique fluorinated structure which can enhance the metabolic stability and bioavailability of pharmaceuticals .
Industry:
Mechanism of Action
The mechanism by which 2,2-Difluoro-2-(4-fluorophenyl)acetonitrile exerts its effects is primarily through its interaction with biological molecules. The presence of fluorine atoms can influence the compound’s lipophilicity and electronic properties, thereby affecting its binding affinity to molecular targets such as enzymes and receptors. The nitrile group can also participate in hydrogen bonding and other interactions, further modulating the compound’s activity .
Comparison with Similar Compounds
2,4-Difluorophenylacetonitrile: Similar in structure but with different fluorine substitution pattern.
2,2-Difluoro-2-phenylacetonitrile: Lacks the additional fluorine on the phenyl ring.
Uniqueness:
Properties
IUPAC Name |
2,2-difluoro-2-(4-fluorophenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N/c9-7-3-1-6(2-4-7)8(10,11)5-12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQWMZOIYDDHSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221725-43-4 | |
Record name | 2,2-difluoro-2-(4-fluorophenyl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.